4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride
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Overview
Description
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of related pyrrolidine compounds in asymmetric synthesis and catalysis. For example, pyrrolidines have been used as key intermediates in the enantioselective synthesis of complex molecules, showcasing their role in achieving high levels of stereocontrol in chemical reactions (Oppolzer, Robbiani, & Bättig, 1980).
Enzyme Inactivation
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, closely related to the compound , have been identified as a new class of monoamine oxidase B inactivators, highlighting their potential for therapeutic applications (Ding & Silverman, 1992).
Chemosensor Applications
Novel fluorescent poly(pyridine-imide) acid chemosensors incorporating pyrrolidine units have been developed, demonstrating the compound's utility in sensing applications due to its optoelectronic properties (Wang, Liou, Liaw, & Chen, 2008).
Synthetic Methodologies
Pyrrolidine derivatives have been utilized in base-promoted transannulation reactions, providing access to structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity, showcasing the versatility of pyrrolidine frameworks in synthetic organic chemistry (Yang et al., 2015).
Polyimide Materials
Research into organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-containing diamines highlights the compound's relevance in material science, particularly in the development of high-performance polymers (Huang et al., 2017).
Organocatalysis
Pyrrolidine derivatives have been explored as asymmetric organocatalysts for various organic transformations, underscoring their significance in catalysis and synthetic organic chemistry (Zlotin, 2015).
Properties
IUPAC Name |
4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-10-6-13(16)15(8-10)12-7-11(12)9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWEEBNRNLHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2CC(CC2=O)N)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.